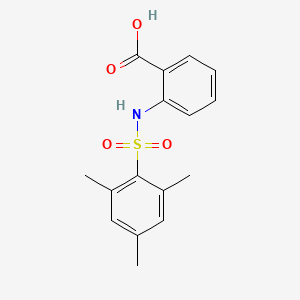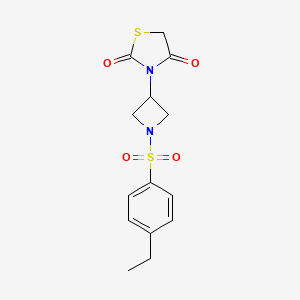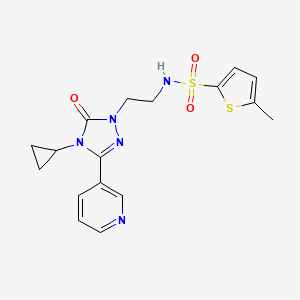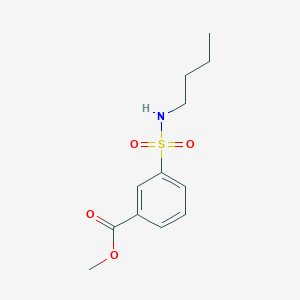
3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of organic compound known as a coumarin . Coumarins are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one core, the introduction of the bromophenoxy and methylallyloxy groups, and possibly other steps depending on the specific methods used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one core, with a bromophenoxy group attached at the 3-position and a methylallyloxy group at the 7-position . The presence of these groups would likely have significant effects on the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The bromine atom in the bromophenoxy group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive .Scientific Research Applications
Design and Synthesis for Antibacterial Activity
Chromene derivatives have been synthesized and evaluated for their antibacterial activity. For instance, a study detailed the synthesis of thiazolidin-4-ones based on chromene derivatives, showing potential for further biological activity exploration against Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Anticancer and Antiproliferative Activity
Research on chromene derivatives also extends to anticancer applications. A particular study synthesized bis-chromenone derivatives and evaluated them for their anti-cancer activity, identifying specific derivatives with micromolar levels of in vitro antiproliferative activity against human cancer cell lines (Venkateswararao et al., 2014).
Synthesis and Biological Activity
Several studies focus on the synthesis of chromene derivatives and their biological activities, including antimicrobial properties. For example, microwave-assisted synthesis has been used to produce novel 2H-chromene derivatives with significant antimicrobial activity (El Azab et al., 2014).
Photophysical and Photochemical Studies
Chromene derivatives are also explored for their photophysical properties. Research into the photochemical synthesis of thieno[3,2-c]chromene derivatives highlights their potential as covert marking pigments due to their optical properties (Ulyankin et al., 2021).
Vector Control Applications
In the realm of public health, chromene derivatives have been evaluated for their efficacy against vectors like Aedes aegypti and Culex quinquefasciatus, showing potential as biopesticides (Deshmukh et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromophenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO4/c1-12(2)11-23-14-8-9-15-18(10-14)24-13(3)20(19(15)22)25-17-7-5-4-6-16(17)21/h4-10H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNCESVEGNJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2801276.png)


![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)



![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)
![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
